Enhanced Membrane Permeability Profile via Reduced H-Bond Donor Count and TPSA
The target compound achieves a significantly lower topological polar surface area (TPSA) and hydrogen bond donor (HBD) count compared to the 2-amino-3-methyl-N-(thiophen-3-ylmethyl)benzamide analog. This quantifiable difference suggests superior passive membrane permeability. The TPSA is 60.6 Ų versus 83.4 Ų, a reduction of ~27%, and the HBD count is reduced to 1 from 2 [1][2]. Both Veber's rules for oral bioavailability specify thresholds of TPSA ≤ 140 Ų and HBD ≤ 5, but a lower value within these limits strongly correlates with improved permeation rates [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 60.6 Ų |
| Comparator Or Baseline | 2-amino-3-methyl-N-(thiophen-3-ylmethyl)benzamide: 83.4 Ų |
| Quantified Difference | 22.8 Ų (27% lower for the target compound) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A lower TPSA directly correlates with higher passive membrane permeability, making this compound more likely to engage intracellular targets effectively, a critical parameter for cell-based assay selection.
- [1] PubChem. (2025). Compound Summary for CID 45559684: 3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_dimethylamino_-N-_thiophen-3-ylmethyl_benzamide. View Source
- [2] PubChem. (2025). Compound Summary for CID 63247830: 2-Amino-3-methyl-N-(thiophen-3-ylmethyl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-3-methyl-N-_thiophen-3-ylmethyl_benzamide. View Source
